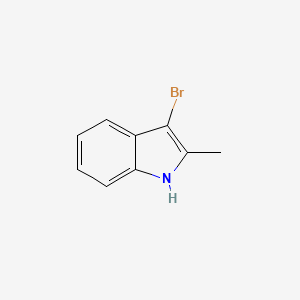

3-bromo-2-methyl-1H-indole

CAS No.: 1496-78-2

Cat. No.: VC2371025

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1496-78-2 |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | 3-bromo-2-methyl-1H-indole |

| Standard InChI | InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |

| Standard InChI Key | NWAYWNCTOHHMNV-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)Br |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)Br |

Introduction

Chemical Structure and Identification

3-Bromo-2-methyl-1H-indole consists of an indole core (a bicyclic structure containing a pyrrole ring fused to a benzene ring) with a bromine atom at the 3-position and a methyl group at the 2-position. This substitution pattern creates a compound with unique reactivity and physical properties.

Basic Identification Data

| Parameter | Value |

|---|---|

| IUPAC Name | 3-bromo-2-methyl-1H-indole |

| CAS Registry Number | 1496-78-2 |

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)Br |

| InChI | InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |

| InChIKey | NWAYWNCTOHHMNV-UHFFFAOYSA-N |

Table 1: Basic identification parameters for 3-bromo-2-methyl-1H-indole

Structural Features

The structure of 3-bromo-2-methyl-1H-indole has several distinguishing characteristics that define its chemical behavior. The bromine atom at position 3 serves as an excellent leaving group, making this molecule a valuable substrate for various substitution and coupling reactions. The methyl group at position 2 provides steric hindrance that influences reactivity patterns and can serve as a site for further functionalization. The indole nitrogen (1H-indole) can participate in hydrogen bonding and can be derivatized to create diverse analogs with modified properties .

Physical and Chemical Properties

3-Bromo-2-methyl-1H-indole possesses distinctive physical and chemical properties that are crucial for understanding its behavior in various applications and reaction conditions.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Pale green-brown solid/powder |

| Melting Point | 90-92°C |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents including dichloromethane, THF, DMF |

| Storage Temperature | -10°C (recommended) |

| Appearance | Powder |

Table 2: Physical properties of 3-bromo-2-methyl-1H-indole

Spectroscopic Properties

The spectroscopic data for 3-bromo-2-methyl-1H-indole provides essential information for structural confirmation and purity assessment. Mass spectrometry data shows a distinctive isotope pattern characteristic of bromine-containing compounds, with prominent M and M+2 peaks separated by two mass units with approximately 1:1 intensity ratio due to the natural isotope distribution of bromine (79Br and 81Br) .

Predicted Collision Cross Section

Advanced analytical techniques such as ion mobility spectrometry provide additional characterization data. The predicted collision cross section (CCS) values for various adducts of the structurally related 3-bromo-2-methyl-1H-indole are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 209.99129 | 138.4 |

| [M+Na]+ | 231.97323 | 143.3 |

| [M+NH4]+ | 227.01783 | 144.4 |

| [M+K]+ | 247.94717 | 143.5 |

| [M-H]- | 207.97673 | 139.2 |

| [M+Na-2H]- | 229.95868 | 142.4 |

| [M]+ | 208.98346 | 138.2 |

| [M]- | 208.98456 | 138.2 |

Table 3: Predicted collision cross section values for 3-bromo-2-methyl-1H-indole in various ionization forms

Synthesis Methods

Multiple synthetic approaches have been developed for preparing 3-bromo-2-methyl-1H-indole, with direct bromination of 2-methylindole being the most common strategy.

Direct Bromination of 2-Methylindole

The most straightforward and highest-yielding synthesis of 3-bromo-2-methyl-1H-indole involves the direct bromination of 2-methylindole using various brominating agents. A particularly efficient method utilizes bromine in N,N-dimethylformamide at 20°C for 4 hours, which can achieve yields up to 100% . The reaction is highly regioselective for the 3-position due to the electronic properties of the indole ring system.

Another approach involves using bromine in dichloromethane at room temperature:

"A 25 mL one-necked round-bottomed flask was charged with 2-(trifluoromethyl)-1H-indole (1.085 g, 5.86 mmol), CH2Cl2 (10 mL) and solution of Br2 (0.950 g, 5.94 mmol) in CH2Cl2 (1.5 mL) was added dropwise for 1 min. The reaction mixture was stirred for 1 min and washed with a saturated solution of Na2SO3 (5 mL) followed by water (20 mL). The organic phase was dried over Na2SO4. Volatiles were evaporated in vacuo, the residue formed was purified by passing it through a short silica gel pad using hexane-CH2Cl2 mixture (3:1) as an eluent."

While this reference specifically mentions the trifluoromethyl analog, similar conditions are applicable for the synthesis of 3-bromo-2-methyl-1H-indole.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) offers a milder alternative for the bromination of 2-methylindole. This approach is particularly useful for laboratory-scale synthesis and can be conducted in solvents such as THF or dichloromethane. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the indole C3 position being the most nucleophilic site:

"A 50 mL one-necked round-bottomed flask was charged with 2-(trifluoromethyl)-1H-indole (0.990 g, 5.35 mmol), THF (20 mL) and N-chlorosuccinimide (0.790 g, 5.90 mmol). The reaction mixture was stirred for 1 min to form a clear solution and 4 drops of TMSCl (~0.020–0.030 g) were added to initiate the reaction. The reaction mixture was left at room temperature for 1 day."

Again, while this specific procedure describes the chlorination of a trifluoromethyl derivative, the methodology can be adapted for bromination of 2-methylindole with N-bromosuccinimide.

One-Pot Synthesis Approaches

Researchers have also developed one-pot synthesis methods that can prepare halogenated indoles directly from precursors:

"Alternatively, bromoindoles were prepared by one-pot synthesis starting from enamine. For that purpose, a solution of bromine in AcOH was added to the reaction mixture obtained after the reduction step. Mono- and di-bromo derivatives were prepared in 58% and 56% yields calculating on two steps."

This approach offers the advantage of fewer isolation and purification steps, though yields may be slightly lower than sequential methods.

Chemical Reactivity and Transformations

The presence of a bromine atom at the 3-position of the indole core makes 3-bromo-2-methyl-1H-indole particularly useful for various chemical transformations.

Nucleophilic Substitution Reactions

3-Bromo-2-methyl-1H-indole can undergo nucleophilic substitution reactions with various nucleophiles, including thiols, amines, and alkoxides. The reactivity in these substitutions is influenced by the nature of the halogen, with iodo- and bromoindoles generally showing higher reactivity compared to chloroindoles:

"Reaction with this potent nucleophile is very sensitive to the nature of both halogen and a base. Thus, reaction of bromo- and iodoindoles led to the mixture of desired substitution product and indole, which is a result of the reduction. When K2CO3 was used as a base, the share of indole was about 23–24%, while in the case of Cs2CO3, indole became major product of the reaction (53–65%)."

The choice of base and reaction conditions significantly impacts the selectivity of these transformations.

Cross-Coupling Reactions

Applications in Research and Development

3-Bromo-2-methyl-1H-indole serves as a versatile building block with numerous applications across different fields of chemical research.

Pharmaceutical Intermediates

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. 3-Bromo-2-methyl-1H-indole serves as a valuable intermediate in the synthesis of pharmaceutical compounds:

"3-Bromo-2-methyl-1H-indole is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the indole ring contributes to its unique chemical properties. This compound is typically a solid at room temperature and may exhibit a range of colors depending on its purity and form. It is known for its potential applications in pharmaceuticals, agrochemicals, and as a building block in organic synthesis."

The bromine substitution provides a reactive handle for introducing diverse functionalities, enabling the creation of compound libraries for drug discovery efforts.

Synthetic Building Block

The compound serves as an important building block for constructing more complex molecular architectures:

"The bromine substituent can enhance reactivity, making it useful in various chemical reactions, including electrophilic substitutions. Additionally, the methyl group can influence the compound's solubility and stability."

This dual functionality allows for selective transformations and strategic construction of complex molecules containing the indole core.

Comparison with Related Halogenated Indoles

When compared to other halogenated indole derivatives, 3-bromo-2-methyl-1H-indole exhibits distinct properties that can be advantageous for specific applications. Related compounds include:

-

3-Bromo-1-methyl-1H-indole: Differs in the absence of the 2-methyl group

-

3-Bromo-1,2-dimethyl-1H-indole: Contains an additional N-methyl group

-

3-Bromo-2-(trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of methyl

-

Methyl 3-bromo-1H-indole-2-carboxylate: Contains an ester functionality at the 2-position

Each of these compounds offers distinct reactivity patterns and physical properties that make them suitable for different applications .

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure Category 3 |

Table 4: GHS hazard classifications for 3-bromo-2-methyl-1H-indole

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume